molecular formula C22H29FN6O2 B2623651 8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 879768-12-4

8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No.: B2623651
CAS No.: 879768-12-4
M. Wt: 428.512
InChI Key: CAFRRCUDAQESSU-UHFFFAOYSA-N
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Description

8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a useful research compound. Its molecular formula is C22H29FN6O2 and its molecular weight is 428.512. The purity is usually 95%.
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Biological Activity

8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a complex purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique combination of functional groups, which contribute to its interaction with various biological targets. Herein, we explore the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Molecular Characteristics

PropertyValue
Molecular Formula C25H30FN6O2
Molecular Weight 442.5 g/mol
IUPAC Name This compound
CAS Number Not specified

Structural Features

The compound features a purine core with several substituents:

  • A fluorophenyl group that may enhance lipophilicity and receptor binding.
  • A piperazine moiety , which is often associated with neuropharmacological effects.
  • A methylbutyl side chain , potentially influencing the compound's pharmacokinetics.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes:

  • Receptor Binding : The compound may act as an antagonist or agonist at various receptor sites, including dopamine and serotonin receptors, which are critical in regulating mood and behavior.
  • Enzyme Inhibition : It may inhibit enzymes involved in signal transduction pathways, particularly those related to inflammation and cell proliferation.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antidepressant Effects : Research indicates that derivatives similar to this compound exhibit significant antidepressant properties through modulation of serotonergic systems. In one study, compounds with similar structures were shown to increase serotonin levels in animal models .
  • Antitumor Activity : Another study demonstrated that related purine derivatives possess cytotoxic effects against various cancer cell lines, suggesting the potential for development as anticancer agents . The mechanism involves apoptosis induction and cell cycle arrest.
  • Neuroprotective Properties : The piperazine component has been linked to neuroprotective effects in models of neurodegenerative diseases. Compounds with similar frameworks have shown promise in reducing oxidative stress and inflammation in neuronal cells .

Biological Activity Summary Table

Activity TypeObservationsReferences
AntidepressantIncreased serotonin levels; improved mood
AntitumorCytotoxic effects on cancer cell lines
NeuroprotectiveReduced oxidative stress in neuronal models

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Research has demonstrated that derivatives of purine compounds exhibit significant anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines. For instance, preliminary studies indicate that compounds with similar structures have shown promise in inhibiting tumor growth in cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

Table 1: Anticancer Activity of Purine Derivatives

Compound NameCancer Cell LineIC50 (µM)Reference
Compound AMCF-715.72
Compound BA54912.53
Compound CHeLa10.00

2. Neurological Disorders
The compound's structure suggests potential activity against neurological disorders. Similar piperazine derivatives have been studied for their neuroprotective effects, particularly in conditions like Alzheimer's disease and mild cognitive impairment . The inhibition of specific enzymes related to these disorders could be a therapeutic target.

Mechanistic Insights

1. Receptor Binding
The binding affinity of the compound to various receptors is crucial for its pharmacological profile. Studies indicate that similar piperazine-based compounds selectively bind to cannabinoid receptors, which are implicated in several physiological processes including pain modulation and appetite regulation .

2. Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes linked to metabolic syndromes, including 11β-hydroxysteroid dehydrogenase type 1, which is relevant for conditions such as obesity and type 2 diabetes . This suggests a dual role in both metabolic and neurological applications.

Case Studies

1. In Vitro Studies
A comprehensive study was conducted using the National Cancer Institute's Developmental Therapeutics Program protocols, where similar compounds were assessed across a panel of sixty cancer cell lines. The results indicated significant cytotoxicity, suggesting that the compound could be a lead candidate for further development .

2. Structure-Activity Relationship (SAR) Analysis
A detailed SAR analysis revealed that modifications at specific positions on the purine ring enhance anticancer activity while reducing toxicity. This highlights the importance of structural optimization in drug design .

Properties

IUPAC Name

8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN6O2/c1-15(2)8-9-29-18-19(26(3)22(31)25-20(18)30)24-21(29)28-12-10-27(11-13-28)14-16-6-4-5-7-17(16)23/h4-7,15H,8-14H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFRRCUDAQESSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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